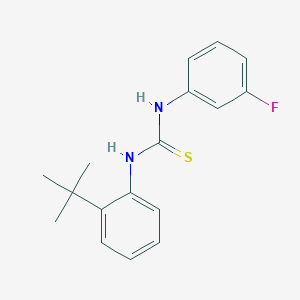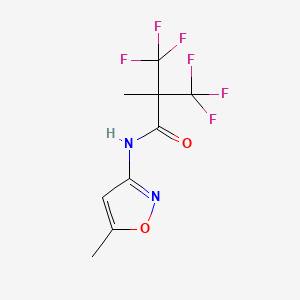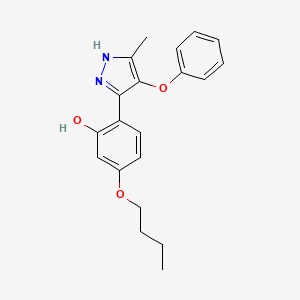![molecular formula C17H23Cl2FN2O B4771787 {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4771787.png)
{[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride
描述
{[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride is a chemical compound that has gained significant attention due to its potential use in scientific research. The compound is commonly referred to as FPMD and is a selective agonist for the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is involved in several physiological processes, including neurotransmitter release, reward processing, and locomotor activity.
作用机制
The mechanism of action of FPMD involves the activation of {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride. Upon binding to {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride, FPMD induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. These signaling pathways are involved in several physiological processes, including neurotransmitter release, reward processing, and locomotor activity.
Biochemical and Physiological Effects:
FPMD has been shown to have several biochemical and physiological effects, including the modulation of dopamine and serotonin release. Studies have shown that FPMD can increase dopamine and serotonin release in specific brain regions, leading to increased locomotor activity and reward processing. Additionally, FPMD has been shown to modulate the release of other neurotransmitters, including norepinephrine and glutamate.
实验室实验的优点和局限性
The use of FPMD in lab experiments has several advantages, including its high affinity for {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride and its selectivity for the receptor. Additionally, FPMD is relatively easy to synthesize and purify, making it a valuable tool for studying the physiological and biochemical effects of {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride activation. However, there are also some limitations to the use of FPMD in lab experiments, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several future directions for research involving FPMD. One potential area of research is the development of more selective agonists for {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride, which could help to minimize off-target effects and improve the specificity of the compound. Additionally, further research is needed to fully understand the physiological and biochemical effects of {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride activation and the potential therapeutic applications of {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride agonists. Finally, more research is needed to investigate the potential limitations and toxicity of FPMD and other {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride agonists, particularly in the context of long-term use.
科学研究应用
FPMD has been extensively studied for its potential use in scientific research. The compound has been shown to have a high affinity for {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride, making it a valuable tool for studying the physiological and biochemical effects of {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride activation. FPMD has been used in several studies to investigate the role of {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride in various processes, including drug addiction, locomotor activity, and reward processing.
属性
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O.2ClH/c18-16-4-2-1-3-15(16)17-6-5-14(21-17)12-20-11-13-7-9-19-10-8-13;;/h1-6,13,19-20H,7-12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFGINZWDPMZIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCC2=CC=C(O2)C3=CC=CC=C3F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4771713.png)
![N,N-dimethyl-N'-[3-(1-naphthyloxy)propyl]-1,3-propanediamine](/img/structure/B4771714.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B4771716.png)

![7-chloro-N,8-dimethyl-2-(2-pyridinyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4771722.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide](/img/structure/B4771730.png)

![1-ethyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4771735.png)


![2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride](/img/structure/B4771782.png)

![2-(methoxymethyl)-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4771803.png)
![N-(4-{[(5-chloro-2-phenoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4771811.png)